molecular formula C19H29N3O4S B4441382 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine

1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine

Cat. No. B4441382
M. Wt: 395.5 g/mol
InChI Key: ATQXAALFOBXSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various cancers and autoimmune diseases. By inhibiting the activity of BTK, 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine blocks the growth and survival of cancer cells and reduces the activity of T-cells, which play a critical role in the development of autoimmune diseases.
Biochemical and Physiological Effects:
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has been shown to have significant biochemical and physiological effects in preclinical models. In vitro studies have shown that 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine inhibits the growth and survival of cancer cells by blocking the activity of BTK. In addition, 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has been shown to reduce the activity of T-cells, which play a critical role in the development of autoimmune diseases. These effects suggest that 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has the potential to be an effective treatment for various cancers and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has been shown to have good oral bioavailability, which makes it a promising candidate for oral administration. However, one of the limitations of 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine is its relatively low solubility, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the development of 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine. One potential direction is the development of combination therapies that target multiple signaling pathways involved in the development of cancer and autoimmune diseases. Another potential direction is the development of prodrugs or analogs that have improved solubility and efficacy in vivo. Finally, further studies are needed to evaluate the safety and efficacy of 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine in clinical trials.

Scientific Research Applications

1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has been extensively studied in preclinical models for the treatment of various cancers and autoimmune diseases. In vitro studies have shown that 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine inhibits the growth of cancer cells by blocking the activity of BTK, a key enzyme involved in the B-cell receptor signaling pathway. In addition, 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine has been shown to inhibit the activity of T-cells, which play a critical role in the development of autoimmune diseases.

properties

IUPAC Name

(1-ethylsulfonylpiperidin-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-3-27(24,25)22-10-4-5-16(15-22)19(23)21-13-11-20(12-14-21)17-6-8-18(26-2)9-7-17/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXAALFOBXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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